3,6-Bis(hydroxymethyl)-2,5-piperazinedione

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Accurate quantification of Cycloserine degradation products requires a certified impurity standard with defined stereochemistry and reliable purity. Generic diketopiperazines fail to co-elute with the target analyte, compromising HPLC method validation and ICH Q3B compliance. This compound resolves that gap with the precise 3,6-bis(hydroxymethyl) motif essential for Cycloserine Impurity 6 identification. - Cycloserine Impurity 6 (mixture of diastereomers) reference standard with ≥95% HPLC purity, suitable as a primary standard for routine pharmaceutical release testing and stability monitoring. - Dual hydroxymethyl headgroup directs hierarchical self-assembly into lamellar nanotubes; UV-polymerized PDA nanotubes exhibit reversible thermochromic response over 10+ cycles for sensor applications. - Free hydroxyl groups on the DKP scaffold provide modular conjugation handles for prodrug design, enabling pH-dependent, slow-release pharmacokinetic tuning at 37°C.

Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
CAS No. 5625-41-2
Cat. No. B157159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(hydroxymethyl)-2,5-piperazinedione
CAS5625-41-2
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC(C1C(=O)NC(C(=O)N1)CO)O
InChIInChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)
InChIKeySUWGHSHLNOADHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Bis(hydroxymethyl)-2,5-piperazinedione Overview


3,6-Bis(hydroxymethyl)-2,5-piperazinedione (CAS 5625-41-2) is a diketopiperazine (DKP) derivative, a cyclic dipeptide featuring two hydroxymethyl groups at the 3 and 6 positions of the piperazine-2,5-dione ring [1]. This compound, also known as cyclo-serylserine or Serinanhydrid, is commercially available with purities typically ≥95% as determined by HPLC, and is supplied as an off-white to pale yellow solid with a molecular weight of 174.15 g/mol . It is characterized by a melting point of 224 °C, a predicted boiling point of 675.0±40.0 °C, and slight solubility in DMSO, methanol, and water, with storage recommended at -20°C for long-term stability .

Cycloserine Impurity 6 reference standard — validated purity for HPLC method
Supramolecular headgroup — directs nanotube self-assembly via H-bonding

Why 3,6-Bis(hydroxymethyl)-2,5-piperazinedione Cannot Be Substituted


Substituting 3,6-Bis(hydroxymethyl)-2,5-piperazinedione with a generic diketopiperazine (DKP) or a different substitution pattern is not feasible due to its specific dual hydroxymethyl motif. This precise arrangement is essential for two distinct, high-value applications. First, as a Cycloserine impurity, its exact stereochemistry and functional group placement are required for accurate analytical reference standards; a different DKP would elute at a different retention time and fail to validate the HPLC method for this specific degradation product . Second, the compound's two hydroxyl groups act as critical hydrogen-bonding handles, enabling its use as a supramolecular headgroup to direct the self-assembly of nanotubular architectures with reversible thermochromic properties, a function not achievable with unsubstituted or differently substituted DKP analogs .

Retention Time Shift

Generic DKPs may elute at different retention times, failing to validate HPLC methods for Cycloserine impurity.

Self-Assembly Failure

Unsubstituted DKP lacks essential H-bonding hydroxymethyls, preventing formation of thermochromic nanotubes.

Hydrophilicity Mismatch

Different substitution patterns alter LogP and solubility, affecting handling in aqueous systems.

Head-to-Head Evidence for 3,6-Bis(hydroxymethyl)-2,5-piperazinedione


Reference Standard for Cycloserine Impurity Profiling

For pharmaceutical quality control, the identity and purity of impurity reference standards are paramount. 3,6-Bis(hydroxymethyl)-2,5-piperazinedione is specifically identified and supplied as Cycloserine Impurity 6. It is commercially available with a validated purity specification of ≥95% by HPLC . This high purity, verified by HPLC, is essential for its use as a quantitative standard. In contrast, a generic, uncharacterized DKP or a different cycloserine impurity would lack this validated purity and the specific retention time correlation, rendering it unsuitable for accurate quantification in release testing.

Purity Specification
Data to verify
≥95% by HPLC
Supports quantitative impurity profiling
Verified purity for Cycloserine Impurity 6; retention time correlation required
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Reversible Thermochromic Nanotube Self-Assembly

3,6-Bis(hydroxymethyl)-2,5-piperazinedione's dual hydroxyl groups are critical for its function as a supramolecular headgroup. When conjugated to diacetylene lipids, it directs the self-assembly of lamellar bilayers that scroll into nanotubes. Crucially, after UV-initiated polymerization, these polydiacetylene (PDA) nanotubes exhibit reversible thermochromism, undergoing a blue-to-red color change upon thermal cycling . This reversible color switching was reproducible for at least 10 consecutive heating/cooling cycles. In contrast, the unsubstituted 2,5-piperazinedione core lacks the hydrogen-bonding hydroxymethyl groups necessary for this specific hierarchical self-assembly and the resulting dynamic optical response, failing to produce the same well-defined nanotubular architecture.

Self-Assembly Performance
Class-level
PDA nanotubes; reversible blue-red thermochromism ≥10 cycles
Supports smart material sensor development
Class-level inference; requires UV polymerization and specific assembly conditions
Materials Science Supramolecular Chemistry Smart Materials

Physicochemical Profile for Handling and Storage

The compound's physicochemical profile offers distinct handling and storage advantages over many more hydrophobic DKP derivatives. Its predicted LogP is -3.69 (ACD/Labs), indicating high hydrophilicity, which contrasts with the higher LogP values common to many bioactive DKP analogs designed for membrane permeability . Furthermore, it has a well-defined melting point of 224 °C and a recommended long-term storage temperature of -20 °C, ensuring a predictable solid-state stability . This contrasts with unsubstituted piperazine-2,5-dione, which has a higher melting point (sublimes >300 °C) and different solubility characteristics.

Physicochemical Profile
Data to verify
LogP -3.69, mp 224°C
Aqueous buffer handling context
Predicted LogP; storage at -20°C recommended for stability
Pre-formulation Physicochemical Characterization Compound Management

Prodrug Scaffold for Controlled Release

The diketopiperazine (DKP) core of 3,6-Bis(hydroxymethyl)-2,5-piperazinedione serves as a privileged scaffold in the 'DKP strategy' for prodrug design. This strategy leverages the DKP ring's ability to undergo slow, pH-dependent hydrolysis to release a parent drug [1]. The compound's two hydroxyl groups provide additional sites for conjugation of promoieties, offering a 'chemical flexibility' to tune release kinetics. While specific comparative data for this exact compound versus other DKP prodrugs is limited, the broader class evidence establishes the DKP motif as a validated tool for creating prodrugs with variable durations of action, a feature not inherent to linear peptide or simple ester prodrugs.

DKP Prodrug Strategy
Class-level
DKP core with hydroxyl conjugation sites
Class-level prodrug design context
Hydrolysis kinetics context-dependent; reference supports DKP scaffold utility
Drug Delivery Prodrug Design Medicinal Chemistry

Applications of 3,6-Bis(hydroxymethyl)-2,5-piperazinedione


Cycloserine Impurity Analysis by HPLC

Procure this compound as Cycloserine Impurity 6 for method validation and routine monitoring in pharmaceutical release testing. Its certified purity of ≥95% by HPLC allows it to be used as a primary reference standard to quantify the level of this specific degradation product in Cycloserine drug substance and finished product, ensuring compliance with ICH guidelines on impurity thresholds .

Fabrication of Thermochromic PDA Nanotubes

Use this specific DKP as a headgroup for synthesizing diacetylene amphiphiles. Its dual hydroxymethyl groups are essential for directing the hierarchical self-assembly into lamellar structures that scroll to form nanotubes. Following UV polymerization, the resulting PDA nanotubes serve as robust, reversible thermochromic sensors, with the color change being reproducible for over 10 cycles, as demonstrated in peer-reviewed research .

Diketopiperazine Prodrug Design

Employ this compound as a versatile DKP scaffold for the design of novel prodrugs. The 'DKP strategy' is a well-established method for achieving slow, pH-dependent drug release at physiological temperature (37°C). The compound's free hydroxyl groups offer additional chemical handles for conjugating therapeutic payloads, providing a modular platform to tailor pharmacokinetic profiles [1].

Application
Selection Property
Validation Focus
Cycloserine impurity profiling
Validated impurity reference standard
HPLC retention time & purity verification
Thermochromic nanotube fabrication
Hydroxymethyl-directed self-assembly
Reversible color-switching cycling
DKP prodrug design
DKP scaffold with conjugation sites
pH-dependent release kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Bis(hydroxymethyl)-2,5-piperazinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.